molecular formula C10H15N B144072 2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile CAS No. 57524-13-7

2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile

Cat. No.: B144072
CAS No.: 57524-13-7
M. Wt: 149.23 g/mol
InChI Key: UOVUMVMXXWGMRM-UHFFFAOYSA-N
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Description

2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile is an organic compound with the molecular formula C10H15N. It is a light yellowish oil that is soluble in solvents such as acetone, chloroform, and dichloromethane . This compound is useful in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile can be synthesized from beta-cyclocitral. The synthesis involves the reaction of beta-cyclocitral with a suitable nitrile source under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo substitution reactions where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Compounds with different functional groups replacing the nitrile group.

Scientific Research Applications

2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of different products that exert biological or chemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile is unique due to its nitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

2,6,6-trimethylcyclohex-2-ene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-5-4-6-10(2,3)9(8)7-11/h5,9H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVUMVMXXWGMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C#N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577498
Record name 2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57524-13-7
Record name 2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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